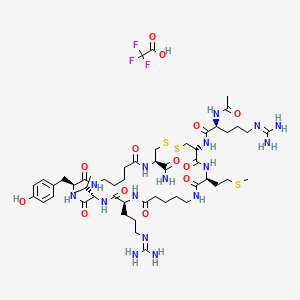

乙酰基-精氨酸-半胱氨酸-蛋氨酸-氨基戊酸-精氨酸-缬氨酸-酪氨酸-氨基戊酸-半胱氨酸-NH2 三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate” is a full competitive MCH-1 receptor antagonist . It does not have agonist potency for the human MCH-1 receptor even at micromolar concentrations .

Molecular Structure Analysis

The molecular formula of this compound is C49H82O11N16S3 . It has a disulfide bridge between Cys2 and Cys9 . The average molecular weight is 1167.47, and the exact molecular weight is 1166.55 .

Physical and Chemical Properties Analysis

The compound is a trifluoroacetate salt . Its storage temperature is less than -15°C . The compound’s isoelectric point (PI) and hydrophobicity values are not provided in the search results .

科学研究应用

肽合成和生物学评估

Bednarek 等人 (2002) 的一项研究重点是合成乙酰基-精氨酸-半胱氨酸-蛋氨酸-氨基戊酸-精氨酸-缬氨酸-酪氨酸-氨基戊酸-半胱氨酸-NH2 的类似物,这是一种高亲和力但非选择性激动剂,以创造选择性拮抗剂人黑色素浓缩激素受体 (hMCH-1R)。将 5-氨基戊酸 (Ava) 掺入类似物中导致开发了对 hMCH-1R 具有选择性的高亲和力拮抗剂,展示了在区分这些受体的生理功能方面的潜在应用 (Bednarek 等人,2002)。

透皮递送增强

Zhang 等人 (2014) 研究了使用固体微针阵列来增强肽的透皮递送,包括与乙酰基-精氨酸-半胱氨酸-蛋氨酸-氨基戊酸-精氨酸-缬氨酸-酪氨酸-氨基戊酸-半胱氨酸-NH2 相似的结构。该研究表明肽通过皮肤的渗透显着增强,这表明在改善透皮给药系统方面有应用 (Zhang、Qiu 和 Gao,2014)。

在肽合成方法中的应用

Kouge 等人 (1987) 探索了水溶性偶联剂在肽合成中的应用。这项研究与复杂肽的合成有关,可能包括乙酰基-精氨酸-半胱氨酸-蛋氨酸-氨基戊酸-精氨酸-缬氨酸-酪氨酸-氨基戊酸-半胱氨酸-NH2,强调了肽合成中创新方法的重要性 (Kouge、Koizumi、Okai 和 Kato,1987)。

对映体拆分和手性分析

Bhushan 和 Dixit (2012) 使用三聚氰氯化物基手性衍生化试剂对氨基酸进行对映体拆分的研究。这项研究对于了解肽的手性性质非常重要,并且可以适用于在不同手性环境中分析乙酰基-精氨酸-半胱氨酸-蛋氨酸-氨基戊酸-精氨酸-缬氨酸-酪氨酸-氨基戊酸-半胱氨酸-NH2 (Bhushan 和 Dixit,2012)。

三氟乙酰化肽的抑制作用

Lestienne、Dimicoli 和 Bieth (1977) 的研究表明,三氟乙酰化肽是人白细胞弹性蛋白酶的有效抑制剂。这表明乙酰基-精氨酸-半胱氨酸-蛋氨酸-氨基戊酸-精氨酸-缬氨酸-酪氨酸-氨基戊酸-半胱氨酸-NH2 三氟乙酸盐在治疗背景下具有潜在应用,尤其是在调节弹性蛋白酶活性方面 (Lestienne、Dimicoli 和 Bieth,1977)。

作用机制

Target of Action

The primary target of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate is the MCH-1 receptor . This receptor plays a crucial role in appetite regulation and energy homeostasis .

Mode of Action

Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate acts as a full competitive antagonist at the MCH-1 receptor . It competes with the natural ligand for the receptor, thereby preventing the receptor’s activation . This compound exhibits no agonist potency for the human MCH-1 receptor, even at micromolar concentrations .

Biochemical Pathways

Given its antagonistic action on the mch-1 receptor, it likely impacts pathways related to appetite regulation and energy homeostasis .

Result of Action

The molecular and cellular effects of Ac-Arg-Cys-Met-Ava-Arg-Val-Tyr-Ava-Cys-NH2 Trifluoroacetate’s action are likely related to its antagonistic effect on the MCH-1 receptor. By preventing the activation of this receptor, it may influence appetite and energy homeostasis .

属性

IUPAC Name |

(4R,13S,16S,19S,28S,31R)-31-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-19-[3-(diaminomethylideneamino)propyl]-13-[(4-hydroxyphenyl)methyl]-28-(2-methylsulfanylethyl)-6,12,15,18,21,27,30-heptaoxo-16-propan-2-yl-1,2-dithia-5,11,14,17,20,26,29-heptazacyclodotriacontane-4-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H82N16O11S3.C2HF3O2/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54;3-2(4,5)1(6)7/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58);(H,6,7)/t32-,33-,34-,35-,36-,37-,40-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXAUINYHLJPOO-YENZCTSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCCCCC(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H83F3N16O13S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)

![Thiazolo[4,5-h]isoquinoline](/img/structure/B3262242.png)